molecular formula C18H18N2O5 B5657597 Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate

Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate

Cat. No.: B5657597
M. Wt: 342.3 g/mol
InChI Key: JHAFTKCDDPTPIF-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a carbamoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the carbamoyl group through a reaction with 2,4,6-trimethylphenyl isocyanate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Methyl 3-amino-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid and methanol.

Scientific Research Applications

Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate can be compared with other nitrobenzoates and carbamoylbenzoates:

    Methyl 3-nitrobenzoate: Lacks the carbamoyl group, making it less reactive in certain biochemical assays.

    Methyl 5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate: Lacks the nitro group, reducing its potential for redox reactions.

    Methyl 3-amino-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate: The amino group provides different reactivity and potential for hydrogen bonding.

The unique combination of the nitro and carbamoyl groups in this compound gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-10-5-11(2)16(12(3)6-10)19-17(21)13-7-14(18(22)25-4)9-15(8-13)20(23)24/h5-9H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAFTKCDDPTPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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